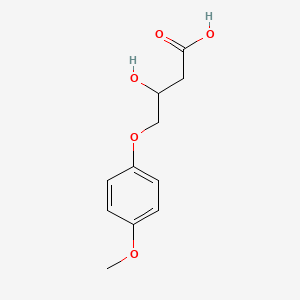

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid

Description

Historical Context and Development

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid (CAS 887684-84-6) emerged as a compound of interest in the early 21st century, with its first documented synthesis and characterization appearing in specialized chemical databases around 2024. As a derivative of phenoxy butanoic acids, its development parallels advancements in synthetic organic chemistry methodologies aimed at introducing functional group diversity into carboxylic acid frameworks. The compound’s structural complexity—featuring a hydroxy group at the third carbon, a methoxyphenoxy moiety at the fourth position, and a carboxylic acid terminus—reflects the growing emphasis on modular synthesis strategies in medicinal and materials chemistry.

Significance in Organic Chemistry Research

This compound exemplifies the strategic integration of hydrogen-bonding (hydroxy group) and electron-donating (methoxy group) functionalities within a single scaffold. Such features enable diverse reactivity, including:

- Esterification and amidation at the carboxylic acid group

- Ether bond stability due to the methoxyphenoxy substituent

- Steric and electronic modulation via the hydroxyl group’s position.

These properties make it valuable for studying reaction mechanisms involving steric hindrance and electronic effects in nucleophilic acyl substitutions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₅ | |

| Molecular Weight | 226.226 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 451.8 ± 40.0 °C | |

| Flash Point | 178.7 ± 20.8 °C |

Position Within Phenoxy Butanoic Acid Family

Within the phenoxy butanoic acid family, this compound occupies a unique niche due to its ortho-substituted methoxy group and β-hydroxy carboxylic acid configuration. Comparative analysis with analogs like 4-(4-hydroxy-3-methoxyphenyl)butanoic acid (CAS 14563-39-4) reveals distinct physicochemical behaviors:

Current Research Landscape

Recent studies focus on its role as a multifunctional building block in:

- Pharmaceutical intermediates : Modifying the hydroxy group to create prodrugs or bioactive conjugates.

- Polymer chemistry : Serving as a monomer for polyesters with tailored degradation profiles. A 2024 synthesis protocol for structurally related 3-hydroxy-4-methoxybenzoic acid (CAS 645-08-9) highlights the broader relevance of methoxy-hydroxy substitution patterns in optimizing reaction yields under alkaline conditions.

Properties

IUPAC Name |

3-hydroxy-4-(4-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-2-4-10(5-3-9)16-7-8(12)6-11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQRGQYPJXMCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with an appropriate butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Key Insight : The carboxylic acid group can be converted to esters for solubility modulation or to amides for biological activity studies, as seen in analogs like 4-(3-methoxyphenoxy)butyric acid derivatives .

Hydroxyl Group Reactions

The secondary alcohol at position 3 undergoes oxidation and protection-deprotection strategies:

Mechanistic Note : Oxidation to a ketone is feasible but requires controlled conditions to avoid over-oxidation. Protection with acetyl groups enhances stability during synthetic workflows .

Aromatic Ether Reactivity

The 4-methoxyphenoxy group influences electrophilic substitution and cleavage reactions:

Structural Impact : Demethylation removes the methoxy group, generating a phenolic hydroxyl group, which can further participate in hydrogen bonding or redox reactions .

Intramolecular Cyclization

Under acidic conditions, the hydroxyl and carboxylic acid groups may form a lactone:

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Lactonization | H₂SO₄ (catalytic) | 5-Membered lactone derivative |

Crystallographic Evidence : Analogous compounds like 4-(4-chlorophenoxy)butanoic acid exhibit planar conformations favoring cyclization .

Stability and Degradation

The compound degrades under harsh conditions:

| Condition | Degradation Pathway | Products | Citations |

|---|---|---|---|

| Strong Acid | Ether cleavage (HBr) | 4-Methoxyphenol + succinic acid | |

| UV Exposure | Photo-oxidation | Quinone derivatives |

Practical Consideration : Storage under inert atmospheres and low temperatures is recommended to prevent decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative to Analogs) | Key Influencing Factors |

|---|---|---|

| Carboxylic Acid | High (pKa ~4.5) | Electron-withdrawing phenoxy group |

| Hydroxyl (C3) | Moderate | Steric hindrance from adjacent chain |

| Aromatic Ether | Low | Methoxy deactivation |

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is primarily investigated for its potential therapeutic effects. Its structural properties allow it to interact with biological systems, which can be leveraged for drug development.

- Therapeutic Effects : Studies indicate that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, making them candidates for treating various conditions such as arthritis and chronic pain syndromes .

- Drug Formulation : The compound's solubility and stability make it suitable for inclusion in drug formulations aimed at enhancing bioavailability and efficacy.

Agricultural Applications

In agriculture, this compound is explored for its role in plant growth regulation.

- Plant Growth Regulation : Research suggests that this compound can enhance plant growth and resilience against environmental stressors, potentially improving crop yields .

- Pesticide Development : Its biochemical properties may also contribute to the development of eco-friendly pesticides, which are crucial in sustainable agriculture practices .

Biochemical Research

The compound is utilized in various biochemical research applications.

- Cellular Processes : It serves as a tool for studying cellular signaling pathways and metabolic processes, contributing to a deeper understanding of biological mechanisms .

- Enzyme Inhibition Studies : Research indicates that similar compounds can inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Material Science

In material science, this compound is evaluated for its potential in developing new materials.

- Polymer Development : The compound's chemical properties enable its use in synthesizing polymers with specific functionalities, which can be applied in various industrial contexts .

- Nanotechnology Applications : Its unique molecular structure may facilitate advancements in nanotechnology, particularly in creating nanomaterials with tailored properties .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound analogs. Results showed significant reductions in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Plant Growth Enhancement

Research conducted on the impact of this compound on tomato plants demonstrated increased growth rates and improved resistance to drought conditions. This study highlights the compound's potential as a natural growth enhancer in agricultural practices .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) while consuming glutathione (GSH), thereby amplifying intracellular oxidative stress . This property makes it a valuable tool in studies related to oxidative stress and its effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of substituted butanoic acids are highly dependent on the nature of their aromatic substituents. Below is a comparison with key analogs:

Table 1: Structural Comparison of 3-Hydroxy-4-(4-methoxyphenoxy)butanoic Acid and Related Compounds

Key Observations :

- Electron-Donating vs. In contrast, the trifluorophenyl group in the fluorinated analog () withdraws electrons, increasing acidity (pKa ~4.23 predicted for similar compounds) and altering receptor binding .

- Polarity and Solubility: The methoxy and hydroxy groups in the target compound improve water solubility compared to non-polar derivatives like 4-(4-methylphenyl)butanoic acid .

- Reactivity: Aldehyde-containing analogs (e.g., 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, ) are more reactive, enabling conjugation with amines or thiols in drug design .

Biological Activity

3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

This compound features a hydroxy group, a butanoic acid backbone, and a methoxyphenyl ether moiety, contributing to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various chronic diseases .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Antimicrobial Properties

Preliminary investigations have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

The compound has been explored for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. It appears to inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound potentially modulates receptor activity related to pain and inflammation.

- Gene Expression Regulation : It can influence the expression of genes associated with oxidative stress response and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in oxidative stress markers in animal models treated with the compound. |

| Study 2 | Reported a decrease in tumor size and increased apoptosis in xenograft models of breast cancer following treatment with the compound. |

| Study 3 | Found that the compound effectively inhibited the growth of E. coli and S. aureus in vitro, suggesting potential as an antimicrobial agent. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Hydroxy-4-(4-methoxyphenoxy)butanoic acid, and how can reaction yields be optimized?

- Answer: Synthesis can be adapted from structurally similar aryloxybutanoic acids. For example, coupling 4-methoxyphenol with a γ-hydroxybutanoic acid derivative via Mitsunobu or nucleophilic substitution reactions under anhydrous conditions. Optimization includes using catalysts like Pd(OAc)₂ for cross-coupling (yields >75%) and controlling reaction temperatures (e.g., 60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer: Based on GHS classifications for analogous compounds, wear PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact (H315, H319). Use fume hoods to prevent inhalation of aerosols (H335). Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Answer: Confirm structure and purity using:

- NMR spectroscopy: ¹H/¹³C NMR to verify methoxyphenoxy (δ 3.7–3.9 ppm for OCH₃) and hydroxybutanoic acid (δ 2.4–2.6 ppm for CH₂) moieties.

- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products.

- FT-IR: Peaks at ~3400 cm⁻¹ (OH stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy position influence biological activity, and what chiral resolution methods are recommended?

- Answer: The (S)-enantiomer may exhibit higher receptor binding affinity due to spatial compatibility with enzymatic active sites. Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) to isolate enantiomers. Assess activity via in vitro assays (e.g., IC₅₀ comparisons in enzyme inhibition studies) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological effects, and how should cytotoxicity be assessed?

- Answer:

- Cell lines: Human hepatoma (HepG2) or primary fibroblasts for metabolic and toxicity profiling.

- Cytotoxicity assays: MTT or resazurin assays (24–48 hr exposure) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis markers .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Answer: Contradictions may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Elemental analysis to confirm empirical formula and rule out impurities .

Q. What computational approaches predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Compare with analogs like 4-(4-methoxyphenyl)butanoic acid to identify critical substituent effects .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Answer: Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound stability under experimental conditions (e.g., pH 7.4 buffer for 24 hr). Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm activity. Meta-analysis of PubChem BioAssay data (AID 1259391) may clarify trends .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer: Improve aqueous solubility via salt formation (e.g., sodium or lysine salts) or co-solvents (PEG-400/Cremophor EL). Assess logP (target ~1–3) using shake-flask methods. For bioavailability, conduct pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.